molecular formula C13H11IN2S B2789987 1-(2-Iodophenyl)-3-phenylthiourea CAS No. 32062-70-7

1-(2-Iodophenyl)-3-phenylthiourea

Cat. No.: B2789987
CAS No.: 32062-70-7
M. Wt: 354.21
InChI Key: LSVZLHKGSVOHOL-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of an iodine atom attached to the phenyl ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodophenyl)-3-phenylthiourea can be synthesized through a reaction between 2-iodoaniline and phenyl isothiocyanate. The reaction typically involves mixing the reactants in an appropriate solvent, such as ethanol or acetonitrile, and allowing the reaction to proceed at room temperature or under mild heating conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylthioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodophenyl)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various cellular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Iodophenyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.

    1-(2-Iodophenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.

    1-(2-Iodophenyl)-3-phenylguanidine: Similar structure but with a guanidine group instead of a thiourea group.

Uniqueness

1-(2-Iodophenyl)-3-phenylthiourea is unique due to the presence of both an iodine atom and a thiourea group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

1-(2-Iodophenyl)-3-phenylthiourea is a compound belonging to the thiourea class, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Antimicrobial Properties

Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40-50 µg/mL
P. aeruginosa40-50 µg/mL
S. typhi40-50 µg/mL
K. pneumoniae40-50 µg/mL

In comparison to standard antibiotics like ceftriaxone, this compound showed comparable inhibition zones, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines have reported the following IC50 values:

Cell Line IC50 (µM)
MCF-7 (breast cancer)1.29
CCRF-CEM1.26
Drug-resistant lines2.96

These findings suggest that this compound can inhibit cell proliferation effectively, even in drug-resistant scenarios . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the S phase, which is critical for cancer therapy .

Molecular docking studies have been employed to elucidate how this compound interacts with key enzymes such as α-amylase and α-glucosidase, which are implicated in metabolic disorders like diabetes. The binding affinity of the compound varies with structural modifications, impacting its biological efficacy significantly.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Roxana et al. synthesized several thiourea derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound displayed superior antibacterial activity compared to traditional antibiotics, suggesting a promising avenue for further research in infectious disease management .

Case Study 2: Cancer Cell Line Evaluation
In another study focusing on breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant cytotoxicity, with observable morphological changes in cell viability and size as concentrations increased. The treatment led to elevated lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis .

Applications in Medicinal Chemistry

The potential applications of this compound span several fields:

  • Medicinal Chemistry : As a candidate for drug development targeting metabolic disorders and cancer.
  • Agriculture : Investigated for its role in crop protection against pests due to its biological activity.
  • Material Science : Used in developing new materials with specific properties owing to its unique chemical structure .

Properties

IUPAC Name

1-(2-iodophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVZLHKGSVOHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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